

Technical Guide: Natural Occurrence and Characterization of Methyleugenol

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Compound of Interest

Compound Name: *Benzene, 1,2-dimethoxy-3-(2-propenyl)-*

CAS No.: 19754-21-3

Cat. No.: B012310

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Subject: Benzene, 1,2-dimethoxy-4-(2-propenyl)- (Methyleugenol) Isomer Disambiguation: **Benzene, 1,2-dimethoxy-3-(2-propenyl)-** (3-Allylveratrole)

Executive Summary & Structural Disambiguation

In the context of natural product chemistry and drug development, precision in chemical nomenclature is paramount. The specific chemical name **Benzene, 1,2-dimethoxy-3-(2-propenyl)-** (CAS 19754-21-3) refers to 3-allylveratrole, a positional isomer where the allyl group is located at the ortho position relative to the methoxy groups (position 3).^[1]

Critical Distinction:

- **Benzene, 1,2-dimethoxy-3-(2-propenyl)-** (3-Allylveratrole): This isomer is primarily a synthetic compound used in organic synthesis and structure-activity relationship (SAR) studies. There is no significant evidence in current scientific literature to support its widespread natural occurrence in plant essential oils.
- Benzene, 1,2-dimethoxy-4-(2-propenyl)- (Methyleugenol): This is the ubiquitous natural product found in hundreds of essential oils (e.g., Basil, Nutmeg, Tea Tree). It is the bioactive analogue relevant to pharmacological and toxicological research.

To provide a scientifically valid and useful guide, this document focuses on the natural occurrence of Methyleugenol (4-allyl isomer), while referencing the 3-isomer only for structural comparison where necessary.

Chemical Identity Table

| Property | Natural Product (Methyleugenol) | Synthetic Isomer (3-Allylveratrole) |
|-------------|--|---|
| IUPAC Name | 1,2-Dimethoxy-4-(prop-2-en-1-yl)benzene | 1,2-Dimethoxy-3-(prop-2-en-1-yl)benzene |
| CAS Number | 93-15-2 | 19754-21-3 |
| Structure | Allyl group at para to C1-Methoxy | Allyl group at ortho to C2-Methoxy |
| Occurrence | Abundant (Essential Oils) | Synthetic / Trace Impurity |
| Bioactivity | Genotoxic carcinogen (rodents); Anesthetic | Investigational (SAR studies) |

Natural Occurrence and Botanical Sources[4][5][6]

Methyleugenol is a phenylpropanoid widely distributed in the plant kingdom, serving as a floral attractant for pollinators (specifically fruit flies of the genus *Bactrocera*) and a defense compound against herbivores.[2]

Major Botanical Families

The compound is most prevalent in the essential oils of the following families:

- Lamiaceae: *Ocimum* spp.[3] (Basil)[1][4][3][5][6]
- Myrtaceae: *Melaleuca* spp.[3][7][8] (Tea Tree), *Pimenta* spp. (Allspice), *Syzygium* spp. (Clove)[4][3][6]
- Lauraceae: *Laurus nobilis* (Bay Laurel), *Cinnamomum* spp.
- Myristicaceae: *Myristica fragrans* (Nutmeg)[3]

Quantitative Distribution Profile

The concentration of methyleugenol varies drastically depending on the specific chemotype of the plant. For drug development, sourcing consistent chemotypes is critical to control variability.

| Plant Species | Common Name | Part Used | Methyleugenol Content (%) | Reference |
|------------------------|----------------|----------------|-------------------------------------|-------------------------|
| Ocimum basilicum | Sweet Basil | Leaves/Flowers | 0.1 – 87% (Chemotypic dependent) | [Miele et al., 2001] |
| Melaleuca bracteata | Black Tea-tree | Leaves | > 90% (Methyl Eugenol chemotype) | [Brophy et al., 2013] |
| Myristica fragrans | Nutmeg | Seed Kernel | 0.1 – 1.0% | [Dupuy et al., 2010] |
| Laurus nobilis | Bay Laurel | Leaves | 3.0 – 4.0% | [Sellami et al., 2011] |
| Cymbopogon winterianus | Citronella | Grass | 0.5 – 1.5% | [Mahalwal et al., 2003] |

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Field Insight: In Ocimum basilicum, the "Sweet" chemotype (European) typically contains low methyleugenol (<1%), whereas the "Reunion" or "Exotic" chemotypes can contain up to 80%. Researchers utilizing basil extracts must validate the chemotype via GC-MS to avoid unintended toxicity.

Biosynthetic Pathway[7][11][12]

Understanding the biosynthesis of methyleugenol is essential for metabolic engineering and for distinguishing it from synthetic impurities. The pathway branches from the general

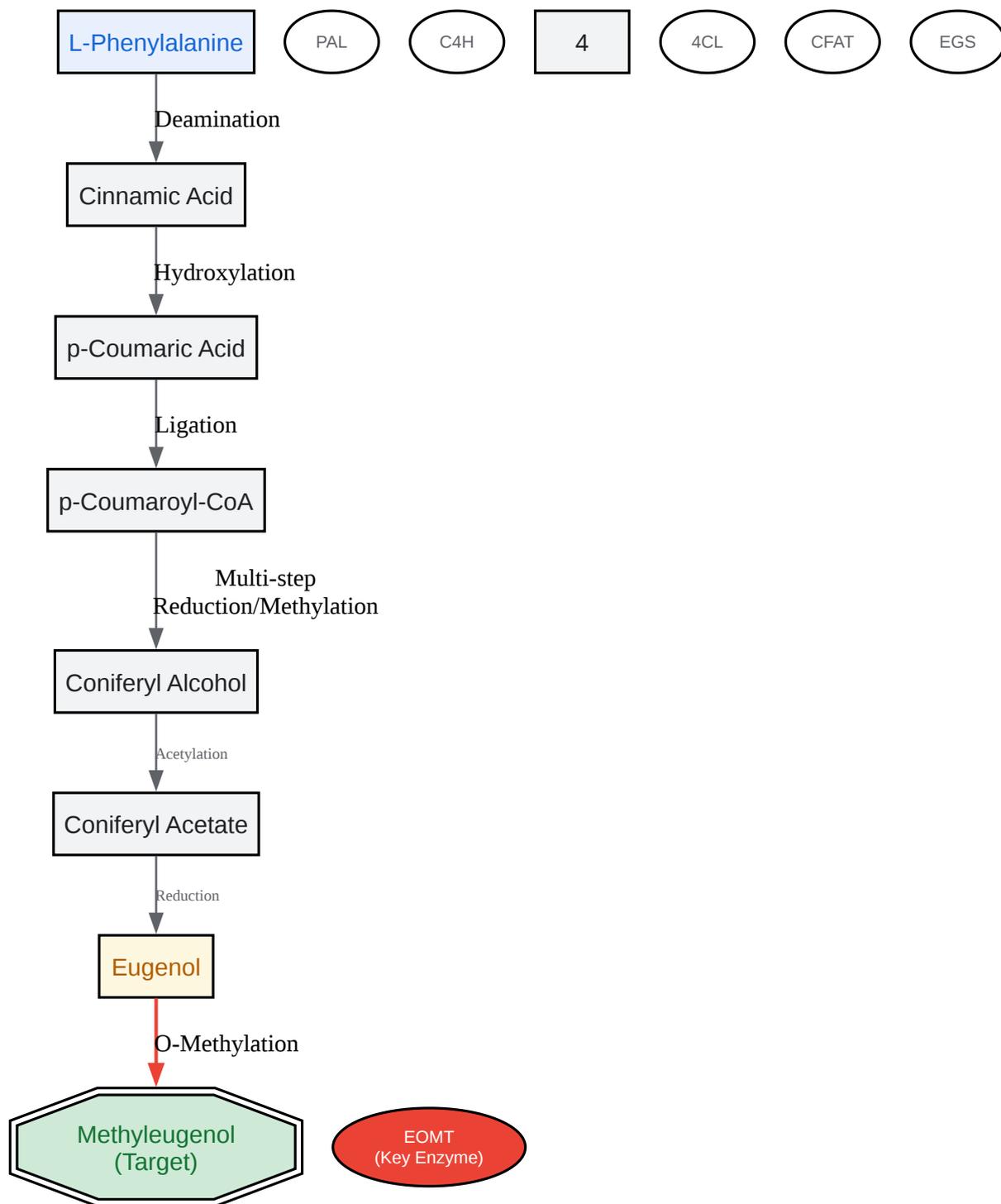
phenylpropanoid pathway.

Mechanism[6][11][13][14]

- Precursor: Phenylalanine is deaminated to cinnamic acid.
- Hydroxylation/Methylation: Sequential steps lead to Coniferyl Alcohol.
- Reduction: Coniferyl alcohol is reduced to Eugenol.[7]
- Final Methylation: The critical enzyme Eugenol O-Methyltransferase (EOMT) catalyzes the methylation of the para-hydroxyl group of eugenol to form Methyleugenol.[2]

Pathway Diagram (DOT)

The following diagram illustrates the enzymatic cascade leading to Methyleugenol biosynthesis in *Ocimum* species.



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Figure 1: Biosynthetic pathway of Methyleugenol in *Ocimum basilicum*. EOMT (Eugenol O-Methyltransferase) is the rate-limiting step determining the final chemotype.

Analytical Methodologies

For researchers isolating or quantifying methyleugenol, specific protocols are required to prevent thermal degradation or isomerization.

Extraction Protocol (Self-Validating)

Objective: Isolate Methyleugenol from *Ocimum* leaves with >95% recovery.

- Sample Prep: Cryogenic grinding of fresh leaves (Liquid N₂) to prevent volatilization.
- Extraction:
 - Method: Simultaneous Distillation-Extraction (SDE) using a Likens-Nickerson apparatus.
 - Solvent: Dichloromethane (DCM) or Pentane.
 - Duration: 2 hours.
 - Validation: Spike sample with internal standard (e.g., Nonyl acetate) prior to extraction to calculate recovery rates.
- Drying: Pass organic layer through anhydrous .
- Concentration: Nitrogen blow-down (TurboVap) at <30°C. Avoid rotary evaporation at high vacuum to prevent loss of volatiles.

GC-MS Quantification[15]

- Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).
- Carrier Gas: Helium @ 1.0 mL/min.
- Temp Program: 60°C (3 min) -> 3°C/min -> 240°C.

- Identification:
 - Retention Index (RI) on DB-5: ~1400-1410.
 - Mass Spectrum (EI, 70eV): Base peak m/z 178 (), fragments at 163 (), 147, 107.

Toxicology & Metabolic Activation (Drug Development Context)

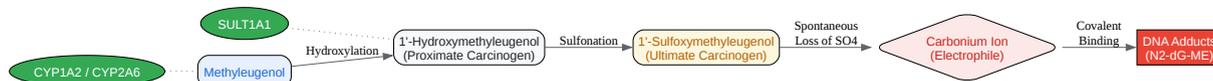
Methyleugenol is classified as a "Reasonably Anticipated Human Carcinogen" (NTP). Understanding its bioactivation mechanism is critical for risk assessment in drug development, especially for herbal-based therapeutics.

Mechanism of Genotoxicity

Methyleugenol itself is not DNA-reactive. It requires metabolic activation via a specific two-step pathway:

- 1'-Hydroxylation: Catalyzed by Cytochrome P450 enzymes (CYP1A2, CYP2A6) at the allylic side chain.
- Sulfonation: The hydroxyl group is sulfonated by Sulfotransferases (SULT1A1) to form an unstable sulfate ester.
- Carbocation Formation: The sulfate leaves spontaneously, generating a highly reactive carbonium ion that forms adducts with DNA bases (specifically -guanine).

Metabolic Activation Diagram (DOT)



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Figure 2: Bioactivation pathway of Methyleugenol leading to genotoxic DNA adducts.

Regulatory Landscape[14][16]

Due to its carcinogenic potential, Methyleugenol is strictly regulated in food and cosmetics.

- US FDA: Banned as a direct food additive (2018). Allowed only as a natural constituent of essential oils/spices.
- IFRA (International Fragrance Association): Restricts Methyleugenol in cosmetic products.
 - Fine Fragrance: 0.02%
 - Skin Contact (Leave-on): 0.0004% - 0.02% (Category dependent)
- EU Cosmetics Regulation: Annex III, Entry 102. Maximum concentration in ready-for-use preparation:
 - Fine fragrance: 0.01%
 - Eau de toilette: 0.004%
 - Fragrance cream: 0.002%

Implication for Drug Development: Any botanical drug candidate containing Ocimum, Myristica, or Asarum extracts must be screened for Methyleugenol. If present, a risk assessment (Margin of Exposure - MOE) is mandatory.

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